molecular formula C8H12Cl2N2O2 B573353 H-D-4-Pal-OH.2HCl CAS No. 174096-41-4

H-D-4-Pal-OH.2HCl

Cat. No. B573353
CAS RN: 174096-41-4
M. Wt: 239.096
InChI Key: NAMMTAFKUFJMSD-XCUBXKJBSA-N
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Description

H-D-4-Pal-OH.2HCl, also known as ®-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, is an alanine derivative . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular formula of H-D-4-Pal-OH.2HCl is C8H12Cl2N2O2 . The InChI code is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1…/s1 .


Physical And Chemical Properties Analysis

H-D-4-Pal-OH.2HCl is a solid substance at room temperature . It has a molecular weight of 239.1 . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Proteomics Studies

“H-D-4-Pal-OH.2HCl” is an Fmoc protected alanine derivative that is potentially useful for proteomics studies . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in a comprehensive way.

Solid Phase Peptide Synthesis Techniques

This compound is potentially useful for solid phase peptide synthesis techniques . Solid-phase peptide synthesis is a method used to synthesize peptides, which are chains of amino acids, in the laboratory. This technique could be used to create specific peptides for research purposes.

Synthesis of Bipyridine Derivatives

The compound “3-(4-Pyridyl)-d-alanine.2hcl” is related to pyridine derivatives, which are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Thus, it could be used in the synthesis of bipyridine derivatives.

Pharmacological Applications

The decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides, allowing the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications . This suggests that “3-(4-Pyridyl)-d-alanine.2hcl” could be used in the synthesis of compounds for pharmacological applications.

Antioxidant Research

Bipyridine compounds, which are related to “3-(4-Pyridyl)-d-alanine.2hcl”, have been investigated for their potential as antioxidants . This suggests that “3-(4-Pyridyl)-d-alanine.2hcl” could be used in research into oxidative stress and related processes.

Transition-Metal Catalysis

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including ligands in transition-metal catalysis . This suggests that “3-(4-Pyridyl)-d-alanine.2hcl” could be used in research into transition-metal catalysis.

Mechanism of Action

Target of Action

H-D-4-Pal-OH.2HCl, also known as 3-(4-Pyridyl)-d-alanine.2hcl, is an alanine derivative Amino acid derivatives like this one are known to influence the secretion of anabolic hormones .

Mode of Action

The exact mode of action of H-D-4-Pal-OHAs an alanine derivative, it is suggested that it may interact with its targets to influence the secretion of anabolic hormones . These hormones play a crucial role in body growth and development, including the growth of muscle mass and strength.

Biochemical Pathways

The specific biochemical pathways affected by H-D-4-Pal-OHGiven its influence on anabolic hormones, it can be inferred that it may affect the pathways related to protein synthesis and muscle growth .

Pharmacokinetics

The pharmacokinetic properties of H-D-4-Pal-OHIt is mentioned that the compound is a solid at room temperature and has a molecular weight of 23910

Result of Action

The molecular and cellular effects of H-D-4-Pal-OHIt is suggested that it may influence the secretion of anabolic hormones, which could potentially lead to increased muscle mass and strength .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-D-4-Pal-OHIt is known that the compound is stable at room temperature

Safety and Hazards

The safety information for H-D-4-Pal-OH.2HCl includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2R)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMMTAFKUFJMSD-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C[C@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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